5,6,7,8-Tetrahydropteridine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropteridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPBRSKOVLJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C2N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles of 5,6,7,8 Tetrahydropteridine Biochemistry
Significance of 5,6,7,8-Tetrahydropteridine (B83983) as an Enzymatic Cofactor in Biological Systems
5,6,7,8-Tetrahydropteridine and its derivatives, most notably (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), function as essential cofactors for a select group of crucial enzymes. nih.govcaymanchem.comnih.gov These pterin-dependent enzymes catalyze critical hydroxylation reactions and other redox processes fundamental to mammalian physiology. The primary role of the tetrahydropteridine cofactor is to facilitate the activation of molecular oxygen for insertion into aromatic amino acid substrates. nih.gov
The most well-characterized tetrahydropteridine-dependent enzymes are the aromatic amino acid hydroxylases (AAAHs). researchgate.net This family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). nih.gov PAH catalyzes the conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism. nih.gov TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), while TPH is the rate-limiting enzyme in the synthesis of serotonin. nih.govebi.ac.uk
Beyond the nervous system and amino acid metabolism, 5,6,7,8-tetrahydropteridine is a mandatory cofactor for all isoforms of nitric oxide synthase (NOS). caymanchem.comnih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.govwestminster.ac.uk The cofactor is also required for the activity of alkylglycerol monooxygenase (AGMO), which is involved in the metabolism of ether lipids. nih.gov Synthetic analogs, such as 6,7-dimethyl-5,6,7,8-tetrahydropterin, can also serve as cofactors for these enzymes, albeit sometimes with less activity than the natural cofactor. caymanchem.comsigmaaldrich.com
| Enzyme | Abbreviation | Biological Function | Reference |
|---|---|---|---|
| Phenylalanine Hydroxylase | PAH | Catalyzes the conversion of Phenylalanine to L-Tyrosine. | nih.gov |
| Tyrosine Hydroxylase | TH | Rate-limiting step in the biosynthesis of catecholamine neurotransmitters (Dopamine, etc.). | nih.gov |
| Tryptophan Hydroxylase | TPH | Rate-limiting step in the biosynthesis of the neurotransmitter Serotonin. | nih.gov |
| Nitric Oxide Synthase (all isoforms) | NOS | Catalyzes the production of Nitric Oxide (NO), a key signaling molecule. | nih.govnih.gov |
| Alkylglycerol Monooxygenase | AGMO | Involved in the catabolism of ether lipids. | nih.gov |
Pterin (B48896) Ring System and its Redox States in Biological Activity
The biological function of pterins is intrinsically linked to the redox state of the pteridine (B1203161) ring system, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.govwikipedia.org Pterins can exist in three primary oxidation states: the fully oxidized form, the partially reduced 7,8-dihydro form, and the fully reduced 5,6,7,8-tetrahydro form. researchgate.netwikipedia.orgmdpi.com The interconversion between these states involves two-electron and two-proton (2 e− and 2 H+) redox reactions. nih.gov
The 5,6,7,8-tetrahydro state is the biologically active form that serves as the enzymatic cofactor. researchgate.netmdpi.com During the catalytic cycle of hydroxylase enzymes, for instance, the 5,6,7,8-tetrahydropteridine donates an electron and is oxidized. mdpi.com This necessitates a regeneration system to return it to its reduced, active state. This recycling is accomplished by the enzyme dihydropteridine reductase (DHPR), which uses NADH to reduce the quinoid dihydrobiopterin intermediate back to tetrahydrobiopterin (B1682763). ebi.ac.uk
The balance between the different redox states is critical for cellular function. Specifically, the ratio of the fully reduced 5,6,7,8-tetrahydrobiopterin (BH4) to its oxidized, catalytically incompetent product, 7,8-dihydrobiopterin (BH2), is a key determinant of enzyme activity. westminster.ac.uk Studies on endothelial nitric oxide synthase (eNOS) have shown that BH2 can compete with BH4 for binding to the enzyme. westminster.ac.uk An increased ratio of BH2 to BH4, rather than a simple depletion of BH4, can lead to "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of nitric oxide. westminster.ac.uk This highlights that the regulation of the pterin redox state is a crucial mechanism for controlling enzymatic output and preventing oxidative stress. westminster.ac.uk
| Redox State | Common Name | Biological Role/Significance | Reference |
|---|---|---|---|
| Fully Oxidized | Pterin | Generally considered the inactive form. | wikipedia.orgmdpi.com |
| Partially Reduced | 7,8-Dihydropterin (B103510) (e.g., BH2) | An oxidized, catalytically incompetent form. Can compete with the active cofactor and lead to enzyme "uncoupling." | westminster.ac.uk |
| Fully Reduced | 5,6,7,8-Tetrahydropterin (e.g., BH4) | The biologically active coenzyme form required for hydroxylase and nitric oxide synthase activity. | researchgate.netmdpi.com |
Overview of 5,6,7,8-Tetrahydropteridine in Metabolic Regulation
5,6,7,8-Tetrahydropteridine, primarily as BH4, is a central regulator of critical metabolic pathways. nih.gov Its availability directly influences the rate of synthesis for key neurotransmitters and signaling molecules. By serving as the cofactor for tyrosine hydroxylase and tryptophan hydroxylase, BH4 levels can modulate the production of dopamine (B1211576) and serotonin, respectively. nih.gov Research indicates that the concentration of BH4 within neurons may be suboptimal, suggesting that fluctuations in its availability can directly enhance or limit the biosynthesis of these monoamines. nih.gov
The synthesis of 5,6,7,8-tetrahydropteridine itself is a tightly regulated process, ensuring its homeostasis. nih.gov In animal cells, it is produced through both de novo and salvage pathways. nih.govnih.gov The de novo pathway begins with guanosine (B1672433) 5'-triphosphate (GTP), and the first enzyme in this sequence, GTP cyclohydrolase-I (GTP-CH), is the rate-controlling step. nih.govnih.gov
The expression of GTP-CH and subsequent BH4 synthesis are subject to regulation by a diverse array of factors. nih.gov These include:
Nutritional factors: Amino acids such as phenylalanine can stimulate synthesis.
Hormonal signals: Hormones like insulin (B600854) and estrogen are known to upregulate BH4 production. nih.gov
Immunological signals: Pro-inflammatory cytokines, including interferon-gamma and tumor necrosis factor-alpha, can increase BH4 synthesis, while anti-inflammatory cytokines like IL-10 tend to be inhibitory. nih.gov
Because BH4 is susceptible to oxidation, its bioavailability is also regulated by the cellular redox environment. nih.gov Antioxidants can enhance the levels of the active cofactor by preventing its oxidation to the inactive dihydro- form. nih.gov This intricate network of regulation underscores the role of 5,6,7,8-tetrahydropteridine not just as a passive cofactor, but as a dynamic node in the control of neurological, cardiovascular, and metabolic homeostasis. nih.gov
Biosynthesis and De Novo Pathways of 5,6,7,8 Tetrahydropteridine
Guanosine (B1672433) Triphosphate (GTP) as a Precursor in 5,6,7,8-Tetrahydropteridine (B83983) Synthesis
The intricate journey of 5,6,7,8-tetrahydropteridine synthesis begins with the purine nucleoside triphosphate, Guanosine Triphosphate (GTP). portlandpress.comnih.govnih.govwikipedia.org This complex molecule undergoes a series of enzymatic transformations, initiated by GTP cyclohydrolase I, to form the pteridine (B1203161) ring system characteristic of 5,6,7,8-tetrahydropteridine.
GTP Cyclohydrolase I (GTPCH-I) and the Initial Rate-Limiting Step
GTP cyclohydrolase I (GTPCH-I) catalyzes the first and rate-limiting step in the de novo synthesis of 5,6,7,8-tetrahydropteridine. portlandpress.comahajournals.org This enzyme facilitates the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.govahajournals.org The reaction is a complex hydrolytic process that involves the opening of the imidazole ring of GTP, the removal of formate, and subsequent ring closure to form the pteridine ring.
The enzymatic mechanism of GTPCH-I is a sophisticated process that has been elucidated through structural and kinetic studies. The active site of GTPCH-I is located at the interface of three adjacent subunits of the homodecameric enzyme complex. nih.govpnas.orgrcsb.org The binding of GTP to the active site is stabilized by a network of hydrogen bonds. pnas.org A key feature of the catalytic mechanism is the involvement of a zinc ion. nih.govnih.gov
The reaction is initiated by the attack of a zinc-activated water molecule on the C8 position of the guanine ring of GTP. nih.govnih.gov This leads to the opening of the imidazole ring and the formation of a formamide intermediate. nih.govnih.gov Subsequently, a series of rearrangements, including an Amadori rearrangement of the ribose moiety, and the hydrolytic release of formate occur, leading to the formation of dihydroneopterin triphosphate. nih.govnih.govnih.gov
Table 1: Structural Details of Human GTP Cyclohydrolase I
| Feature | Description |
| PDB ID | 1FB1 rcsb.org |
| Resolution | 3.10 Å rcsb.org |
| Method | X-ray Diffraction rcsb.org |
| Quaternary Structure | Homodecamer with D5 symmetry nih.govrcsb.org |
| Active Site Location | Interface of three subunits nih.govpnas.orgrcsb.org |
A crucial element in the catalytic activity of GTPCH-I is the presence of a zinc ion cofactor within each active site. nih.govnih.gov This zinc ion is coordinated by a histidine residue and two cysteine residues. nih.govnih.govresearchgate.net The primary role of the zinc ion is to polarize a water molecule, thereby generating a hydroxyl nucleophile. nih.govnih.gov This nucleophile then attacks the C8 of the imidazole ring of GTP, initiating the ring-opening step of the reaction. nih.govnih.gov The zinc ion is also implicated in the subsequent hydrolytic release of formate from the reaction intermediate. nih.govnih.gov
Table 2: Key Residues in the Active Site of GTP Cyclohydrolase I
| Residue | Function |
| His, Cys | Coordination of the zinc ion cofactor nih.govnih.govresearchgate.net |
| His-179 | Acts as a proton donor for N7 of the substrate nih.gov |
| Glu-152 | Anchors the substrate GTP through hydrogen bonding nih.govresearchgate.net |
6-Pyruvoyltetrahydropterin Synthase (PTPS) Activity
Following the formation of 7,8-dihydroneopterin triphosphate by GTPCH-I, 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the next step in the pathway. nih.govwikipedia.org This enzyme facilitates the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. wikipedia.org The reaction involves the elimination of the triphosphate group, a stereospecific reduction, and the oxidation of the side-chain hydroxyl groups. wikipedia.orgnih.gov The active site of PTPS contains a catalytic triad of Cys-Asp-His and a zinc(II) binding site. nih.gov
Sepiapterin (B94604) Reductase (SR) in Terminal Reduction
The final step in the de novo synthesis of 5,6,7,8-tetrahydropteridine is catalyzed by sepiapterin reductase (SR). nih.govnih.gov This enzyme is responsible for the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to form the biologically active (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin. nih.govnih.gov SR can also reduce other pteridine derivatives and belongs to the aldo-keto reductase superfamily. nih.govwikipedia.org The reaction catalyzed by SR ensures the correct stereochemistry of the final product, which is essential for its cofactor activity. nih.gov
Regulation of 5,6,7,8-Tetrahydropteridine Biosynthesis
The biosynthesis of 5,6,7,8-tetrahydropteridine is a tightly regulated process to ensure adequate levels of the cofactor for various metabolic functions while preventing its overproduction. The primary point of regulation is at the level of GTPCH-I, the rate-limiting enzyme of the pathway. portlandpress.comnih.govnih.gov
Regulation occurs through several mechanisms, including feedback inhibition and transcriptional control. The end-product of the pathway, tetrahydrobiopterin (B1682763) (BH4), can inhibit the activity of GTPCH-I. nih.govnih.gov This feedback inhibition is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). ahajournals.orgnih.govnih.gov In the presence of BH4, GFRP binds to GTPCH-I, leading to a decrease in its activity. nih.govnih.govpnas.org Conversely, the amino acid phenylalanine can reverse this inhibition by binding to the GTPCH-I/GFRP complex, thereby stimulating the synthesis of BH4. nih.govmdpi.com
Furthermore, the expression of the genes encoding the biosynthetic enzymes, particularly GCH1 (the gene for GTPCH-I), can be regulated by various factors, including cytokines and hormones. portlandpress.comnih.govresearchgate.net For instance, inflammatory cytokines can upregulate the expression of GTPCH-I, leading to increased production of 5,6,7,8-tetrahydropteridine. portlandpress.comnih.govresearchgate.net
Table 3: Regulation of 5,6,7,8-Tetrahydropteridine Biosynthesis
| Regulatory Mechanism | Effector Molecule | Enzyme Targeted | Effect on Synthesis |
| Feedback Inhibition | Tetrahydrobiopterin (BH4) | GTP Cyclohydrolase I | Inhibition nih.govnih.gov |
| Allosteric Activation | Phenylalanine | GTP Cyclohydrolase I | Activation (reverses BH4 inhibition) nih.govmdpi.com |
| Transcriptional Regulation | Inflammatory Cytokines | GTP Cyclohydrolase I | Upregulation portlandpress.comnih.govresearchgate.net |
| Transcriptional Regulation | Glucocorticoids, Anti-inflammatory Cytokines | GTP Cyclohydrolase I | Inhibition nih.govresearchgate.net |
Transcriptional and Post-Translational Control of Biosynthetic Enzymes
The regulation of BH4 biosynthesis occurs at multiple levels, including the transcriptional and post-translational control of the enzymes involved. The primary point of regulation is the expression of the GCH1 gene, which encodes for GTPCH-I. nih.gov
A variety of transcription factors have been identified that modulate the expression of the GCH1 gene. The proximal promoter of the human GCH1 gene contains a sequence motif that resembles a cAMP response element (CRE). nih.gov This allows for the regulation of GCH1 transcription by basic region leucine (B10760876) zipper (bZIP) transcription factors. nih.gov Studies have shown that a constitutively active mutant of the cAMP response element binding (CREB) protein strongly stimulates GTPCH-I promoter activity. nih.gov Additionally, activating transcription factor 2 (ATF2) and c-Jun can also stimulate GTPCH-I promoter activity, although to a lesser extent than the CREB mutant. nih.gov These findings indicate that signaling pathways involving either cAMP-dependent protein kinase or stress-activated protein kinases converge on the GCH1 gene. nih.gov
Another key enzyme in the BH4 biosynthesis pathway is sepiapterin reductase (SPR), which catalyzes the final reduction steps to form BH4. uniprot.orgwikipedia.org The regulation of SPR also plays a role in controlling BH4 levels. Post-translational modification of SPR, such as phosphorylation, has been investigated. In vitro phosphorylation of Ser-213 by CaMK2 has been shown not to alter the kinetic parameters of the enzyme. uniprot.org
| Transcription Factor | Effect on GTPCH-I Promoter Activity |
|---|---|
| cAMP response element binding (CREB) protein (constitutively active mutant) | Strongly stimulates |
| Activating transcription factor 2 (ATF2) (constitutively active mutant) | Stimulates (to a lesser extent than CREB) |
| c-Jun (constitutively active mutant) | Stimulates (to a lesser extent than CREB) |
Cytokine and Hormonal Modulation of GTPCH-I Expression
The expression of GTPCH-I is significantly influenced by various cytokines and hormones, linking the biosynthesis of BH4 to the immune system and endocrine signaling. Pro-inflammatory cytokines are known to induce BH4 synthesis. nih.govnih.gov
Interferon-gamma (IFN-γ) can modestly induce GTPCH-I protein expression and BH4 levels in human umbilical vein endothelial cells (HUVECs). nih.gov However, a more potent induction is observed with combinations of IFN-γ and tumor necrosis factor-alpha (TNF-α). nih.gov In the presence of IFN-γ, TNF-α increases GTPCH-I mRNA in a manner dependent on nuclear factor-kappaB (NF-κB). nih.gov The signaling pathway for IFN-γ involves the activation of signal transducer and activator of transcription 1 (Stat1) in a Jak2-dependent manner. nih.gov In contrast, anti-inflammatory cytokines such as IL-4, IL-10, and transforming growth factor-beta (TGF-β) have been shown to inhibit endothelial BH4 synthesis. researchgate.net
Hormonal regulation also plays a critical role in modulating GTPCH-I expression. In the rat adrenal cortex, stress induced by immobilization or insulin-induced hypoglycemia leads to an increase in GTPCH-I activity and BH4 levels. nih.gov This effect appears to be mediated by the hypothalamo-hypophyseal axis, as hypophysectomy blocks the reserpine-induced increase in both GTP-CH activity and BH4 content. nih.gov The administration of adrenocorticotropic hormone (ACTH) to both intact and hypophysectomized rats elevates adrenocortical GTP-CH activity and BH4 levels, indicating that pituitary control of adrenal GTPCH-I synthesis is mediated through ACTH secretion. nih.gov Melatonin has been shown to be an effective down-regulator of BH4 synthesis by both directly inhibiting the catalytic activity of the existing GTPCH enzyme and down-regulating GCH1 gene expression. researchgate.net
| Modulator | Cell/Tissue Type | Effect on GTPCH-I Expression/BH4 Levels |
|---|---|---|
| Interferon-gamma (IFN-γ) | Human Umbilical Vein Endothelial Cells (HUVECs) | Modest induction |
| IFN-γ + Tumor Necrosis Factor-alpha (TNF-α) | Human Umbilical Vein Endothelial Cells (HUVECs) | High-level induction |
| Interleukin-4 (IL-4) | Endothelial cells | Inhibition |
| Interleukin-10 (IL-10) | Endothelial cells | Inhibition |
| Transforming growth factor-beta (TGF-β) | Endothelial cells | Inhibition |
| Adrenocorticotropic hormone (ACTH) | Rat Adrenal Cortex | Elevation |
| Melatonin | Catecholaminergic CATH.a cells | Down-regulation |
Feedback Mechanisms Regulating 5,6,7,8-Tetrahydropteridine Levels
The intracellular concentration of BH4 is tightly controlled through feedback mechanisms to maintain homeostasis. The primary mechanism of this regulation is the feedback inhibition of GTPCH-I by BH4 itself. acs.orgpnas.org Reduced pterins, including 5,6,7,8-tetrahydro-L-biopterin, are more potent inhibitors of rat liver GTP cyclohydrolase I activity than their oxidized counterparts. nih.gov The inhibition by BH4 is noncompetitive with respect to the substrate GTP. nih.gov
This feedback inhibition is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). pnas.orgwikipedia.org GFRP binds to GTPCH-I and enhances the inhibitory effect of BH4, allowing for regulation at physiologically relevant concentrations of the cofactor. pnas.org The formation of the GCH1-GFRP complex is dependent on the intracellular concentrations of BH4 and the aromatic amino acid phenylalanine. pnas.org While BH4 promotes the formation of an inhibited GCH1-GFRP complex, phenylalanine can activate the enzyme, providing a mechanism to balance BH4 levels in response to amino acid metabolism. pnas.orgresearchgate.net The GCH1-GFRP system, therefore, acts as a metabolic sensor that maintains homeostasis of BH4 and aromatic amino acids. pnas.org
| Inhibitor | Target Enzyme | Ki Value (µM) | Type of Inhibition |
|---|---|---|---|
| 7,8-dihydro-D-neopterin | Rat Liver GTP cyclohydrolase I | 12.7 | Noncompetitive |
| 7,8-dihydro-L-biopterin | Rat Liver GTP cyclohydrolase I | 14.4 | Noncompetitive |
| (6R)-5,6,7,8-tetrahydro-L-biopterin | Rat Liver GTP cyclohydrolase I | 15.7 | Noncompetitive |
Regeneration and Salvage Pathways of 5,6,7,8 Tetrahydropteridine
Dihydropteridine Reductase (DHPR) and Quinonoid Dihydrobiopterin Recycling
Dihydropteridine reductase (DHPR), encoded by the QDPR gene, is a key enzyme responsible for the primary regeneration pathway of tetrahydrobiopterin (B1682763). medlineplus.govmedlineplus.govwikipedia.org In the hydroxylation of aromatic amino acids, BH4 donates a hydrogen atom and is converted to a reactive carbinolamine intermediate, which then dehydrates to form the unstable quinonoid dihydrobiopterin (q-BH2). wikigenes.org
DHPR catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin back to the biologically active 5,6,7,8-tetrahydrobiopterin. wikigenes.org This reaction is vital for maintaining the supply of BH4 required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. medlineplus.govnih.gov The enzyme acts as a homodimer and facilitates the transfer of a hydride from NADH to regenerate the reduced pterin (B48896) cofactor. wikipedia.orgwikigenes.org A deficiency in DHPR activity, often due to mutations in the QDPR gene, leads to a condition known as DHPR deficiency. medlineplus.govwikipedia.org This deficiency impairs the recycling of BH4, resulting in reduced production of critical neurotransmitters and causing severe neurological symptoms. medlineplus.govmedlineplus.gov
Table 1: Key Components of the DHPR-Mediated Recycling Pathway
| Component | Gene/Identifier | Function |
|---|---|---|
| Dihydropteridine Reductase (DHPR) | QDPR | Catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin to 5,6,7,8-tetrahydrobiopterin. wikipedia.orgwikigenes.org |
| 5,6,7,8-Tetrahydrobiopterin (BH4) | - | Essential cofactor for aromatic amino acid hydroxylases; gets oxidized during the reaction. medlineplus.gov |
| Quinonoid Dihydrobiopterin (q-BH2) | - | Unstable oxidized form of BH4 produced during enzymatic hydroxylation; substrate for DHPR. wikigenes.org |
Pterin-4a-carbinolamine Dehydratase (PCD) in Cofactor Regeneration
Pterin-4a-carbinolamine dehydratase (PCD), encoded by the PCBD1 gene, plays a crucial role in the regeneration of BH4 by acting on an intermediate formed during the hydroxylation reaction. medlineplus.govorpha.net When BH4 is used as a cofactor by aromatic amino acid hydroxylases, it is first converted to pterin-4a-carbinolamine. researchgate.net
PCD facilitates the dehydration of this pterin-4a-carbinolamine intermediate to form quinonoid dihydrobiopterin. uniprot.org This product is then rapidly reduced back to BH4 by the action of dihydropteridine reductase (DHPR), as described in the previous section. The function of PCD is therefore to prepare the oxidized pterin for the final reduction step in the recycling pathway. uniprot.org By accelerating the formation of quinonoid dihydrobiopterin, PCD also prevents the non-enzymatic rearrangement of pterin-4a-carbinolamine to 7,8-dihydrobiopterin, which is a less efficient substrate for regeneration. uniprot.org Genetic mutations in the PCBD1 gene can lead to PCD deficiency, a form of tetrahydrobiopterin deficiency, which disrupts the efficient recycling of the cofactor. medlineplus.gov
Table 2: Role of PCD in Tetrahydrobiopterin Regeneration
| Step | Enzyme | Substrate | Product | Subsequent Step |
|---|
Dihydrofolate Reductase (DHFR) in 7,8-Dihydrobiopterin Reduction
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme primarily known for its role in folate metabolism, where it reduces dihydrofolic acid to tetrahydrofolic acid. wikipedia.orgatlasgeneticsoncology.org However, DHFR also participates in the regeneration of 5,6,7,8-tetrahydrobiopterin through a salvage mechanism. nih.gov This pathway becomes particularly important when the primary recycling route is compromised or when 7,8-dihydrobiopterin (7,8-BH2) accumulates.
7,8-BH2 can be formed from the non-enzymatic rearrangement of pterin-4a-carbinolamine or through the oxidation of BH4. nih.gov DHFR catalyzes the NADPH-dependent reduction of 7,8-BH2 to BH4. nih.govebi.ac.uk Although 7,8-BH2 is a substrate for DHFR, the enzyme reduces its primary substrate, dihydrofolate, much more efficiently. nih.gov Nevertheless, the DHFR-mediated reduction of 7,8-BH2 is a crucial pathway for regenerating the active cofactor and maintaining the cellular BH4 to BH2 ratio, which is critical for preventing the uncoupling of enzymes like endothelial nitric oxide synthase (eNOS). nih.gov Inhibition of DHFR can lead to an accumulation of 7,8-BH2 and a decrease in the BH4:BH2 ratio, impairing the function of BH4-dependent enzymes. nih.gov
Pterin Salvage Pathway Mechanisms
In addition to the primary regeneration pathways that recycle the existing cofactor pool, mammalian cells possess a pterin salvage pathway to synthesize 5,6,7,8-tetrahydrobiopterin from pterin precursors. nih.gov This pathway utilizes enzymes that are also involved in other metabolic routes.
The key steps in the pterin salvage pathway involve the conversion of sepiapterin (B94604) to 7,8-dihydrobiopterin, which is then reduced to 5,6,7,8-tetrahydrobiopterin. nih.govmdpi.com The final reduction step is catalyzed by dihydrofolate reductase (DHFR), highlighting the dual role of this enzyme in both folate metabolism and pterin salvage. nih.govmdpi.com The conversion of sepiapterin to BH4 via this pathway is sensitive to inhibitors of DHFR, such as methotrexate. nih.gov This salvage mechanism allows cells that may lack a complete de novo synthesis pathway to produce the essential BH4 cofactor if a precursor like sepiapterin is available. nih.gov
Table 3: Enzymes and Compounds Mentioned
| Compound/Enzyme Name | Abbreviation |
|---|---|
| 5,6,7,8-Tetrahydropteridine (B83983) | - |
| Tetrahydrobiopterin | BH4 |
| Dihydropteridine Reductase | DHPR |
| Quinonoid Dihydrobiopterin | q-BH2 |
| Pterin-4a-carbinolamine Dehydratase | PCD |
| Dihydrofolate Reductase | DHFR |
| 7,8-Dihydrobiopterin | 7,8-BH2 |
| Sepiapterin | - |
| Methotrexate | MTX |
| Nitric Oxide Synthase | NOS |
| Phenylalanine | - |
| Tyrosine | - |
| Dopamine | - |
| Serotonin | - |
| Guanosine (B1672433) Triphosphate | GTP |
| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |
| Nicotinamide adenine dinucleotide phosphate (B84403) (reduced) | NADPH |
| 6-Pyruvoyl-tetrahydropterin | - |
| 2-acetamido-6-formylpteridin-4(3H)-one | - |
| 6-Aminomethyl-5,6,7,8-tetrahydropterin | - |
| 6-cyanopterin | - |
| 6,6-dimethyl-5,6,7,8-tetrahydropterin | - |
| 6-methyl-7,8-dihydropterin | - |
Enzymatic Cofactor Function and Mechanistic Studies of 5,6,7,8 Tetrahydropteridine
Aromatic Amino Acid Hydroxylases (AAAHs)
The family of biopterin-dependent aromatic amino acid hydroxylases includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.org These enzymes are structurally and functionally related, each containing iron and catalyzing the ring hydroxylation of their respective aromatic amino acid substrates using a tetrahydropterin (B86495) as a cofactor. wikipedia.orgnih.gov
Phenylalanine hydroxylase is a homotetrameric, iron-containing enzyme that catalyzes the conversion of phenylalanine to tyrosine, a crucial step in the catabolism of dietary phenylalanine. researchgate.netnih.gov This reaction requires the presence of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and molecular oxygen. researchgate.net The interaction between PAH, its substrates, and the cofactor is a well-regulated process. The binding of BH4 to the enzyme is a rapid event, with a dissociation constant (Kd) of 65 µM. nih.gov Following this, phenylalanine binds to the PAH-BH4 complex, which is a slower step, to form the productive ternary complex with a Kd of 130 µM. nih.gov
Activation of PAH by its amino acid substrate, phenylalanine, involves binding to a regulatory domain on the enzyme, which in turn opens up the active site for substrate binding. nih.gov Conversely, preincubation of the enzyme with BH4 can inhibit this activation. nih.gov During the catalytic cycle, the tetrahydropterin cofactor provides the two electrons necessary for the hydroxylation reaction. nih.gov The reaction results in the formation of tyrosine and a 4a-hydroxypterin intermediate, which subsequently dehydrates to form a quinonoid dihydropterin. nih.gov
Interactive Data Table: Kinetic Parameters of Phenylalanine Hydroxylase
| Parameter | Value | Reference |
| BH4 Binding (Kd) | 65 µM | nih.gov |
| Phenylalanine Binding to PAH-BH4 Complex (Kd) | 130 µM | nih.gov |
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orguib.no It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and is strictly dependent on a tetrahydropterin cofactor, typically BH4. wikipedia.orgresearchgate.net The enzyme utilizes molecular oxygen and iron in addition to the pterin (B48896) cofactor. wikipedia.org
Kinetic studies have revealed the intricate relationship between TH and its cofactor. The enzyme exhibits different Km values for tyrosine and oxygen depending on the concentration of the natural (6R)-L-erythro-tetrahydrobiopterin cofactor. nih.gov This suggests a high affinity of the enzyme for its natural cofactor under physiological conditions. nih.gov The pteridine (B1203161) ring of the cofactor is thought to interact with specific amino acid residues within the active site of TH, such as Phe300, Glu332, Leu294, and Gln310. researchgate.net The distance between the C4a atom of the pteridine and the active site iron is critical for the reaction to occur efficiently. researchgate.net
Interactive Data Table: Key Interactions in the Tyrosine Hydroxylase Active Site
| Cofactor Moiety | Interacting Residue | Type of Interaction | Reference |
| Pteridine Ring | Phe300 | π-stacking | researchgate.net |
| N3 and C2 Amino Group | Glu332 | Hydrogen Bonding | researchgate.net |
| Pteridine Ring | Leu294 | Interaction | researchgate.net |
| Pteridine Ring | Gln310 | Interaction | researchgate.net |
Tryptophan hydroxylase catalyzes the initial and rate-limiting step in the synthesis of the neurotransmitter serotonin, which is the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). wikipedia.orgnih.gov Similar to other AAAHs, TPH requires a tetrahydropterin cofactor, molecular oxygen, and iron for its activity. wikipedia.org In mammals, there are two distinct isoforms of TPH: TPH1 and TPH2. wikipedia.org TPH1 is primarily found in peripheral tissues, while TPH2 is the predominant isoform in the central nervous system. wikipedia.org
The catalytic mechanism of TPH involves an ordered binding sequence where the pterin cofactor binds to the enzyme first, followed by the amino acid substrate. nih.gov The active site is comprised of two channels, one for the pterin and one for the amino acid, with the iron atom situated at their intersection. nih.gov The binding of the tetrahydropterin cofactor is a prerequisite for the subsequent binding of tryptophan and the catalytic reaction.
5,6,7,8-Tetrahydropteridine (B83983), as the essential cofactor for both tyrosine hydroxylase and tryptophan hydroxylase, plays a pivotal role in the synthesis of monoamine neurotransmitters. caymanchem.comontosight.aimdpi.com The availability of this cofactor can directly influence the rate of synthesis of dopamine, norepinephrine, epinephrine, and serotonin. nih.govnih.gov Deficiencies in tetrahydropterin can lead to impaired production of these neurotransmitters, resulting in various neurological disorders. nih.gov
The synthesis pathways are tightly regulated, and the concentration of the tetrahydropterin cofactor is a key regulatory point. mdpi.comnih.gov For instance, an increase in the brain's concentration of (6R)-L-erythro-tetrahydrobiopterin has been shown to enhance the biosynthesis of both dopamine and serotonin. nih.gov This underscores the critical role of 5,6,7,8-tetrahydropteridine in maintaining the proper balance of monoamine neurotransmitters in the central nervous system.
Nitric Oxide Synthases (NOS) Systems
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. caymanchem.comnih.gov There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). nih.gov
5,6,7,8-Tetrahydropteridine is an essential cofactor for all isoforms of nitric oxide synthase. caymanchem.comontosight.ainih.gov It is required for the synthesis of NO from the amino acid L-arginine. mdpi.com In the absence of this cofactor, the function of NOS becomes "uncoupled." nih.gov During uncoupling, the enzyme is no longer able to efficiently oxidize L-arginine and instead produces superoxide (B77818) radicals. nih.govmdpi.com
The ratio of the fully reduced 5,6,7,8-tetrahydrobiopterin (BH4) to its oxidized form, 7,8-dihydrobiopterin (BH2), is a critical determinant of whether NOS produces NO or superoxide. nih.govwestminster.ac.uk Both BH4 and BH2 can bind to eNOS with similar affinity, but only BH4 supports NO synthesis. nih.govwestminster.ac.uk Therefore, conditions that lead to the oxidation of BH4 to BH2 can result in NOS uncoupling and a shift from NO production to superoxide generation, which has been implicated in various pathological conditions. nih.govwestminster.ac.uk
Interactive Data Table: Binding Affinities to eNOS
| Ligand | Binding Affinity (Kd) | Reference |
| [3H]BH4 | ~80 nM | westminster.ac.uk |
| BH2 | ~80 nM | westminster.ac.uk |
5,6,7,8-Tetrahydropteridine in NOS Coupling and Uncoupling Mechanisms
5,6,7,8-Tetrahydropteridine, specifically the (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) form, is an essential cofactor for all isoforms of nitric oxide synthase (NOS). Its presence is critical for the "coupling" of oxygen activation to L-arginine oxidation, which leads to the synthesis of nitric oxide (NO). In the absence or deficiency of BH4, this process becomes "uncoupled," resulting in the production of superoxide radicals instead of NO. nih.govnih.gov
The coupling mechanism involves the transfer of electrons from NADPH at the reductase domain of NOS to the heme catalytic center in the oxygenase domain. BH4 is required for the two successive monooxygenation reactions of L-arginine to produce NO and L-citrulline. nih.gov When BH4 levels are insufficient, the electron flow from the NOS flavins becomes uncoupled from the oxidation of L-arginine. researchgate.net Consequently, the ferrous-dioxygen complex in the oxygenase domain releases superoxide. nih.gov
A critical factor in determining whether NOS produces NO or superoxide is not the absolute concentration of BH4, but rather the intracellular ratio of BH4 to its oxidized and catalytically incompetent form, 7,8-dihydrobiopterin (BH2). nih.govnih.gov Studies have shown that BH2 can compete with BH4 for binding to eNOS, and when BH2 is bound, the enzyme is uncoupled, leading to superoxide production. nih.govresearchgate.net An accumulation of BH2, even with normal total biopterin (B10759762) levels, is associated with decreased NO bioactivity and increased superoxide production. nih.govnih.gov This uncoupling can be exacerbated by conditions that promote the oxidation of BH4 to BH2, such as increased oxidative stress. nih.gov
| Factor | Coupled NOS | Uncoupled NOS |
| Cofactor State | Sufficient BH4 | Insufficient BH4 or high BH2/BH4 ratio |
| Primary Product | Nitric Oxide (NO) | Superoxide (O₂⁻) |
| Electron Transfer | Coupled to L-arginine oxidation | Uncoupled from L-arginine oxidation |
Redox Activity of 5,6,7,8-Tetrahydropteridine in NOS Reactions
The redox activity of 5,6,7,8-tetrahydropteridine is central to its function in NOS catalysis. During the reaction, BH4 participates as an electron donor. Electron paramagnetic resonance spectroscopy studies have indicated that BH4 stabilizes and donates an electron to the ferrous-dioxygen complex within the oxygenase domain of NOS. researchgate.net This is a crucial initial step for the oxidation of L-arginine. researchgate.net
In this process, BH4 is oxidized to the protonated trihydrobiopterin cation radical. researchgate.net This radical is then subsequently reduced back to BH4 by an electron transferred from the NOS flavins. researchgate.net This recycling of the pteridine cofactor allows it to act catalytically. However, when BH4 availability is limited, this redox cycle is disrupted. The uncoupling of electron transfer from L-arginine oxidation leads to the oxidation of BH4 to the catalytically inactive BH2, propagating a cycle of BH4 loss and further uncoupling. researchgate.net
The oxidation of BH4 can also occur through reactions with cellular oxidants, particularly peroxynitrite, which is formed from the reaction of superoxide with NO. nih.gov Peroxynitrite rapidly oxidizes BH4 to BH2, further contributing to the depletion of the active cofactor and promoting NOS uncoupling. nih.gov
Stereochemical Selectivity of NOS for Pteridines
Nitric oxide synthases exhibit a high degree of stereochemical selectivity for the (6R)- diastereomer of tetrahydrobiopterin (B1682763) (H4Bip). nih.gov This specificity is crucial for the efficient binding of the cofactor to the enzyme and for its catalytic activity. The binding site for H4Bip on NOS is highly specific, and inhibitors have been designed to target this site. nih.gov The development of these inhibitors, such as 4-amino H4Bip derivatives, has provided insights into the structural requirements for pteridine binding and the mechanism of pterin antagonism. nih.gov Molecular modeling studies have further elucidated the favorable and unfavorable interactions between the protein binding site and various pteridine ligands, contributing to the understanding of ligand affinity and selectivity requirements. nih.gov
Alkylglycerol Monooxygenase (AGMO) and 5,6,7,8-Tetrahydropteridine
Alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase, is another enzyme that critically depends on a 5,6,7,8-tetrahydropteridine cofactor, specifically tetrahydrobiopterin, for its function. nih.govwikipedia.org First described in 1964, AGMO is the only known enzyme that cleaves the ether bond in alkylglycerol ether lipids. nih.govwikipedia.org This membrane-bound, mixed-function oxidase catalyzes the hydroxylation of the ether-bound fatty alcohol side chain at the carbon atom adjacent to the ether bond. nih.gov
The reaction catalyzed by AGMO is as follows: 1-O-alkyl-sn-glycerol + a 5,6,7,8-tetrahydropteridine + O₂ → 1-O-(1-hydroxyalkyl)-sn-glycerol + a 4a-hydroxy-5,6,7,8-tetrahydropteridine. enzyme-database.org
The resulting hemiacetal product, 1-O-(1-hydroxyalkyl)-sn-glycerol, is unstable and spontaneously or enzymatically rearranges to form a fatty aldehyde and glycerol. nih.govenzyme-database.org The fatty aldehyde is then typically oxidized to the corresponding fatty acid. wikipedia.org The tetrahydropteridine cofactor is released as 4a-hydroxy-5,6,7,8-tetrahydropteridine, which is then dehydrated to 6,7-dihydropteridine. enzyme-database.org
Similar to NOS, AGMO's activity is absolutely dependent on the presence of the tetrahydropterin cofactor. nih.gov The enzyme also requires non-heme iron for its activity. enzyme-database.org The reaction is stimulated by ammonium (B1175870) ions and glutathione, and has an optimal pH of approximately 9. nih.gov
| Enzyme | Cofactor | Substrate | Product(s) |
| Nitric Oxide Synthase (NOS) | (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) | L-arginine, O₂, NADPH | Nitric Oxide (NO), L-citrulline |
| Alkylglycerol Monooxygenase (AGMO) | 5,6,7,8-Tetrahydropteridine | 1-O-alkyl-sn-glycerol, O₂ | 1-O-(1-hydroxyalkyl)-sn-glycerol (unstable), 4a-hydroxy-5,6,7,8-tetrahydropteridine |
Structural Biology and Molecular Interactions with 5,6,7,8 Tetrahydropteridine
Crystal Structures of 5,6,7,8-Tetrahydropteridine-Dependent Enzymes
The three-dimensional architecture of several key enzymes that utilize a tetrahydropterin (B86495) cofactor has been elucidated through X-ray crystallography. These structures reveal a conserved catalytic core, particularly among the aromatic amino acid hydroxylases, and provide a foundational blueprint for understanding their function.
The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are composed of a homologous catalytic domain, N-terminal regulatory domains, and C-terminal tetramerization domains in their eukaryotic forms. acs.org Each enzyme binds a single ferrous iron atom within its active site, which is crucial for catalysis. acs.org
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) |
|---|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | Homo sapiens | 1J8U | 1.50 | Fe(II), 6(R)-Tetrahydrobiopterin |
| Phenylalanine Hydroxylase (PAH) | Homo sapiens | 1MMK | 2.00 | Fe(II), Tetrahydrobiopterin (B1682763), Thienylalanine |
| Tyrosine Hydroxylase (TH) | Rattus norvegicus | 2TOH | 2.30 | Fe, 7,8-Dihydrobiopterin |
| Tryptophan Hydroxylase 1 (TPH1) | Homo sapiens | 1MLW | 1.71 | Fe(III), 7,8-Dihydro-L-biopterin |
| Tryptophan Hydroxylase 1 (TPH1) | Gallus gallus | 3E2T | 1.90 | Fe(III), L-Tryptophan, Imidazole |
| Endothelial Nitric Oxide Synthase (eNOS) | Bos taurus | 3NSE | 1.90 | Heme, Tetrahydrobiopterin, L-Arginine |
| Inducible Nitric Oxide Synthase (iNOS) | Homo sapiens | 4NOS | 2.25 | Heme, S-Ethylisothiourea |
| Dihydropteridine Reductase (DHPR) | Rattus norvegicus | 1DHR | 2.30 | NADH |
Active Site Characteristics and Cofactor Binding Pockets
The active sites of 5,6,7,8-tetrahydropteridine-dependent enzymes are meticulously crafted to accommodate the pterin (B48896) cofactor and the specific substrate. In the aromatic amino acid hydroxylases, the active site is a large cleft where the pterin binds in the second coordination sphere of the catalytic iron. nih.govmdpi.com
Upon binding of the pterin cofactor, significant conformational changes can occur within the active site. For instance, in human phenylalanine hydroxylase, the loop between residues 245 and 250 shifts towards the iron, facilitating several crucial hydrogen bonds with the pterin ring. nih.gov The pterin ring itself is positioned in an ideal orientation for the subsequent binding of molecular oxygen in a bridging position between the iron and the C4a atom of the pterin. nih.gov
Molecular docking studies of tetrahydrobiopterin (BH4) into the catalytic domain of tyrosine hydroxylase reveal that the pteridine (B1203161) ring is stabilized by interactions with residues such as Leu294 and Gln310. researchgate.net The active site also features a large hydrophobic pocket, which in tyrosine hydroxylase is surrounded by residues including Ala297, Ser368, Tyr371, and Trp372, capable of accommodating various substituents on the pterin ring. researchgate.net
In endothelial nitric oxide synthase (eNOS), the tetrahydrobiopterin binding site is located at the dimer interface and plays a structural role in maintaining the integrity of this interface through a zinc ion tetrahedrally coordinated to cysteine residues. nih.gov The active site of eNOS is poised to stabilize a positively charged pterin ring, which is a proposed intermediate in the catalytic cycle. nih.gov
Ligand Docking and Conformational Studies of 5,6,7,8-Tetrahydropteridine (B83983) Analogues
Computational methods such as ligand docking and molecular dynamics simulations have been invaluable in exploring the binding of various 5,6,7,8-tetrahydropteridine analogues to their target enzymes. These studies provide insights into the structural determinants of cofactor specificity and the conformational changes induced by ligand binding.
Molecular docking of a series of synthetic analogues of 6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) into the active site of human tyrosine hydroxylase has demonstrated that the enzyme can tolerate bulky substituents at the C6 position of the pterin ring. researchgate.net These substituents can be well-accommodated within the large hydrophobic pocket of the active site without significantly altering the positioning of the pteridine ring for catalysis. researchgate.net However, substitutions at other positions, such as C2, C4, N5, and N8, have been shown to abolish cofactor activity. researchgate.net
Molecular dynamics simulations of phenylalanine hydroxylase have been used to study the differential effects of binding the natural cofactor, 6R-BH4, versus its analogues like 6S-BH4 and 6-methyl-tetrahydropterin. researchgate.net These simulations suggest that only 6R-BH4 can favorably interact with specific residues to induce an inhibitory conformational change, highlighting the stereospecificity of the enzyme. researchgate.net
Furthermore, NMR spectroscopy and molecular docking studies on the aromatic amino acid hydroxylases have revealed that the dihydroxypropyl side chain of BH4 adopts different conformations when bound to each of the different hydroxylases. nih.gov These distinct bound conformations, which differ from the conformation of free BH4 in solution, are the result of specific interactions with non-conserved amino acid residues at the respective binding sites. nih.gov
Protein-Pterin Electrostatic and Hydrophobic Interactions
The binding of the 5,6,7,8-tetrahydropteridine cofactor within the active site of its dependent enzymes is governed by a combination of electrostatic and hydrophobic interactions. These non-covalent interactions are crucial for the proper positioning and stabilization of the pterin ring for catalysis.
Electrostatic Interactions: Hydrogen bonds play a pivotal role in anchoring the pterin cofactor. In human phenylalanine hydroxylase, the pterin ring forms hydrogen bonds with two water molecules that are coordinated to the catalytic iron, as well as with the main chain carbonyl oxygens of Ala322, Gly247, and Leu249, and the main chain amide of Leu249. nih.gov Of particular note is the interaction with Glu286, which hydrogen bonds to one of the iron-coordinating water molecules and to another water molecule that in turn hydrogen bonds to the N3 of the pterin ring. nih.gov In tyrosine hydroxylase, the N3 and the C2 amino group of the pteridine ring form hydrogen bonds with Glu332. researchgate.net
Hydrophobic Interactions: The largely aromatic nature of the pteridine ring facilitates significant hydrophobic interactions within the active site. A prominent and conserved feature is the aromatic π-stacking interaction between the pterin ring and a phenylalanine residue. In human phenylalanine hydroxylase, this interaction is with Phe254, while in rat tyrosine hydroxylase, it is with Phe300. nih.govmdpi.com Additionally, other hydrophobic residues contribute to the positioning of the pterin. For example, in human phenylalanine hydroxylase, Tyr325 contributes to the positioning of both the pterin ring and its dihydroxypropyl side chain through hydrophobic contacts. nih.gov In tyrosine hydroxylase, the pteridine ring also establishes interactions with Leu294. researchgate.net
Role of Specific Amino Acid Residues in 5,6,7,8-Tetrahydropteridine Binding and Catalysis
Specific amino acid residues within the active site play critical roles in the binding of the 5,6,7,8-tetrahydropteridine cofactor and in the subsequent catalytic reaction. Site-directed mutagenesis studies have been instrumental in elucidating the function of these key residues.
In phenylalanine hydroxylase , several residues are crucial for pterin binding and catalysis:
Phe254: As mentioned, this residue is involved in a π-stacking interaction with the pterin ring. Mutation of Phe254 to alanine (B10760859) or leucine (B10760876) confirms its important contribution to the normal positioning of the cofactor and to catalytic activity. nih.gov
Glu286: This residue is involved in a hydrogen bonding network that includes water molecules and the pterin ring. Mutations of Glu286 to alanine or glutamine underscore its importance for the proper positioning of the pterin cofactor. nih.gov
Tyr325: This residue contributes to the correct positioning of the pterin through hydrophobic interactions, although it does not appear to have a direct function in the catalytic reaction itself. nih.gov
In tyrosine hydroxylase , a similar set of interactions is observed with analogous residues:
Phe300: This residue engages in a π-stacking interaction with the pteridine ring. mdpi.comresearchgate.net
Glu332: This residue forms hydrogen bonds with the N3 and the C2 amino group of the pteridine ring, anchoring the cofactor. researchgate.net
In dihydropteridine reductase , a Tyr-(Xaa)3-Lys motif is a key conserved feature. The tyrosine residue of this couple is thought to participate in proton transfer during the reduction of the quinonoid dihydropterin.
The catalytic mechanism of the aromatic amino acid hydroxylases involves the activation of molecular oxygen by the ferrous iron in the active site. nih.gov The binding of both the amino acid substrate and the tetrahydropterin cofactor is a prerequisite for this reaction. mdpi.com The tetrahydropterin provides the necessary electrons for the reductive cleavage of the O-O bond. nih.gov
Cellular Homeostasis and Regulation of 5,6,7,8 Tetrahydropteridine Bioavailability
Interplay of Biosynthesis, Recycling, and Oxidation in Cellular Levels
The cellular concentration of 5,6,7,8-tetrahydropteridine (B83983) is determined by the dynamic balance between its de novo biosynthesis, a recycling pathway, and its oxidation. bmbreports.org The de novo synthesis pathway begins with guanosine (B1672433) 5'-triphosphate (GTP). bmbreports.orgnih.gov A key regulatory point in this process is the enzyme GTP cyclohydrolase I (GTP-CH). nih.gov
Once synthesized, 5,6,7,8-tetrahydropteridine can be oxidized to 7,8-dihydrobiopterin (BH2). bmbreports.org This inactive form can be reduced back to the active 5,6,7,8-tetrahydropteridine by the enzyme dihydrofolate reductase (DHFR), thus completing the recycling pathway. bmbreports.org This regeneration is crucial for maintaining a sufficient intracellular pool of the active cofactor.
The oxidation of 5,6,7,8-tetrahydropteridine is a significant factor in its cellular availability. bmbreports.org This process can be influenced by the presence of reactive oxygen species (ROS). bmbreports.org The interplay between these three processes—biosynthesis, recycling, and oxidation—ensures that the cellular levels of 5,6,7,8-tetrahydropteridine are tightly controlled to meet the metabolic demands of the cell. bmbreports.org
Table 1: Key Processes in Cellular 5,6,7,8-Tetrahydropteridine Homeostasis
| Process | Description | Key Molecules/Enzymes |
|---|---|---|
| Biosynthesis | De novo synthesis from GTP. bmbreports.orgnih.gov | Guanosine 5'-triphosphate (GTP), GTP cyclohydrolase I (GTP-CH) nih.gov |
| Recycling | Reduction of the oxidized form back to the active form. bmbreports.org | 7,8-dihydrobiopterin (BH2), Dihydrofolate reductase (DHFR) bmbreports.org |
| Oxidation | Conversion of the active form to an inactive oxidized form. bmbreports.org | Reactive Oxygen Species (ROS) bmbreports.org |
Factors Influencing Endothelial 5,6,7,8-Tetrahydropteridine Synthesis and Stability
In endothelial cells, the synthesis and stability of 5,6,7,8-tetrahydropteridine are influenced by a variety of factors, highlighting its importance in vascular function. The expression of GTP-CH, the rate-limiting enzyme in its synthesis, is stimulated by several factors including nutritional components like phenylalanine and arginine, hormones such as insulin (B600854) and estrogen, and inflammatory cytokines. nih.gov
Conversely, certain substances can inhibit its synthesis. These include glucocorticoids and anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β). nih.gov
The stability of 5,6,7,8-tetrahydropteridine is also a critical aspect of its bioavailability. nih.gov Due to its susceptibility to oxidation, antioxidants play a crucial role in maintaining its reduced, active form. nih.gov For instance, vitamin C has been shown to enhance its bioavailability by chemically stabilizing it or by scavenging reactive oxygen species. nih.gov Folate also contributes to maintaining endothelial homeostasis. nih.gov
Table 2: Factors Modulating Endothelial 5,6,7,8-Tetrahydropteridine
| Factor | Effect on 5,6,7,8-Tetrahydropteridine | Examples |
|---|---|---|
| Stimulatory | Increases synthesis | Phenylalanine, Arginine, Insulin, Estrogen, Inflammatory cytokines nih.gov |
| Inhibitory | Decreases synthesis | Glucocorticoids, IL-4, IL-10, TGF-β nih.gov |
| Stabilizing | Enhances bioavailability | Vitamin C, Folate, Other antioxidants nih.gov |
Oxidative Stress Impact on 5,6,7,8-Tetrahydropteridine Status and Enzyme Function
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, significantly impacts the cellular status of 5,6,7,8-tetrahydropteridine and the function of enzymes that depend on it. bmbreports.orgresearchgate.net 5,6,7,8-tetrahydropteridine is highly susceptible to oxidation by ROS, leading to the formation of its inactive oxidized form, 7,8-dihydrobiopterin. bmbreports.org
This depletion of the active cofactor can have profound consequences for enzymes such as nitric oxide synthase (NOS). bmbreports.orgnih.gov In the absence of sufficient 5,6,7,8-tetrahydropteridine, endothelial NOS (eNOS) can become "uncoupled," switching from producing nitric oxide (NO) to generating superoxide (B77818), a type of ROS. researchgate.netnih.govwestminster.ac.uk This uncoupling phenomenon creates a vicious cycle, where oxidative stress leads to cofactor depletion, which in turn exacerbates oxidative stress. bmbreports.org
The ratio of 5,6,7,8-tetrahydropteridine to its oxidized form is a critical determinant of eNOS function. nih.gov A diminished ratio, rather than just a low level of the cofactor itself, is considered a key trigger for eNOS uncoupling and subsequent endothelial dysfunction. nih.govwestminster.ac.uk This is particularly relevant in conditions associated with increased oxidative stress, such as diabetes and cardiovascular diseases. bmbreports.orgnih.gov
Table 3: Effects of Oxidative Stress on 5,6,7,8-Tetrahydropteridine and eNOS
| Aspect | Impact of Oxidative Stress | Consequence |
|---|---|---|
| 5,6,7,8-Tetrahydropteridine | Increased oxidation to 7,8-dihydrobiopterin. bmbreports.org | Depletion of the active cofactor pool. bmbreports.org |
| eNOS Function | Uncoupling of the enzyme. researchgate.netnih.gov | Switch from NO production to superoxide generation. nih.govwestminster.ac.uk |
| Cellular Environment | Exacerbation of oxidative stress. bmbreports.org | Contribution to endothelial dysfunction. nih.gov |
Intracellular Transport and Distribution Mechanisms of 5,6,7,8-Tetrahydropteridine
The mechanisms governing the intracellular transport and distribution of 5,6,7,8-tetrahydropteridine are essential for ensuring its availability at the specific subcellular locations where it is required. While the compound is synthesized in the cytoplasm, it must be transported to various organelles and enzyme complexes.
The distribution of 5,6,7,8-tetrahydropteridine is highly tissue-specific in mammals, suggesting the existence of regulatory mechanisms to maintain cellular homeostasis. bmbreports.org While detailed transport mechanisms are still under investigation, it is understood that its localization is critical for the proper functioning of its dependent enzymes. For instance, its presence within the mitochondria is important for the activity of nitric oxide synthase in that organelle.
The physical properties of the cytoplasm, including molecular crowding, can influence the movement and diffusion of molecules. nih.gov Changes in the intracellular environment, such as those induced by oxidative stress, could potentially alter the transport dynamics and local concentrations of 5,6,7,8-tetrahydropteridine, thereby affecting the function of the enzymes that rely on it. Further research is needed to fully elucidate the specific transporters and chaperones involved in the intracellular trafficking of this vital cofactor.
Pterin Metabolism and Comparative Biochemistry of Tetrahydropteridines
Different Oxidation States of Pterins and Their Biological Significance
Pterins are a class of heterocyclic compounds composed of a pyrazine (B50134) ring fused to a pyrimidine (B1678525) ring. mdpi.com Their biological activity is profoundly influenced by the oxidation state of the pyrazine ring. Pterins can exist in three primary redox states: the fully reduced 5,6,7,8-tetrahydro form, the partially reduced dihydro form, and the fully oxidized form. nih.govnih.gov Each state possesses distinct biological significance.
Tetrahydropterins (Fully Reduced): This is the most biologically active form. 5,6,7,8-tetrahydropterins, most notably tetrahydrobiopterin (B1682763) (H4B), function as essential coenzymes for a variety of enzymatic reactions. nih.govnih.gov They are critical for the hydroxylation of aromatic amino acids, the production of nitric oxide, and the metabolism of glyceryl ethers. cinz.nznih.gov Their role as electron donors is fundamental to these processes. nih.gov Tetrahydropterins can also act as reducing agents and interact with free radicals, playing a part in cellular redox regulation. mdpi.comnih.gov
Dihydropterins (Semi-Reduced): Dihydropterins are often intermediates in the biosynthesis and regeneration of tetrahydropterins. dntb.gov.ua For example, 7,8-dihydropterin (B103510) is a key intermediate that can be reduced to the active tetrahydro form. mdpi.com Another form, the quinonoid dihydropterin, is an unstable intermediate formed after a tetrahydropterin (B86495) donates its electrons during an enzymatic reaction; it must be quickly recycled back to the tetrahydro form to maintain cofactor availability. nih.gov
Oxidized Pterins: Fully oxidized pterins are generally considered the least biologically active in terms of cofactor function. cinz.nz They are often the end products of the oxidation of reduced pterins. nih.gov Elevated levels of oxidized pterins, such as neopterin (B1670844) and xanthopterin, can serve as important clinical biomarkers. cinz.nz Their presence in biological fluids is often indicative of oxidative stress, inflammation, and activation of the immune system. nih.govcinz.nz
The specific biological role of a pterin (B48896) is determined not only by its oxidation state but also by the substituents on the pteridine (B1203161) ring, particularly at the C6 position. nih.gov
| Oxidation State | General Form | Key Biological Significance | Examples |
|---|---|---|---|
| Fully Reduced | Tetrahydropterin (H4Pterin) | Active coenzyme for hydroxylases and synthases; electron donor; antioxidant. nih.govcinz.nz | 5,6,7,8-Tetrahydrobiopterin (H4B), 5,6,7,8-Tetrahydropterin |
| Semi-Reduced | Dihydropterin (H2Pterin) | Intermediate in biosynthesis and regeneration pathways. dntb.gov.ua | 7,8-Dihydropterin, Quinonoid Dihydrobiopterin |
| Fully Oxidized | Pterin | Biomarker for oxidative stress and immune activation; often a metabolic end product. nih.govcinz.nz | Neopterin, Xanthopterin, Biopterin (B10759762) |
Interconversion Pathways Between Various Pterin Forms
The biological activity of pterins is maintained through a tightly regulated network of biosynthetic and recycling pathways that interconvert the different oxidation states. These pathways ensure a steady supply of the essential tetrahydro-form.
The de novo biosynthesis of tetrahydropterins begins with guanosine (B1672433) triphosphate (GTP). nih.govportlandpress.com A series of enzymatic steps converts GTP into the first pterin of the pathway, 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.com This reaction is catalyzed by GTP cyclohydrolase I, which is a major regulatory point in the pathway. nih.govportlandpress.com Subsequently, 6-pyruvoyltetrahydropterin synthase converts the dihydroneopterin derivative into 6-pyruvoyltetrahydropterin. mdpi.com The final steps to produce tetrahydrobiopterin are carried out by sepiapterin (B94604) reductase. cinz.nzmdpi.com
Once a tetrahydropterin, such as tetrahydrobiopterin, has been used as a cofactor (e.g., by an aromatic amino acid hydroxylase), it is oxidized to an unstable quinonoid dihydrobiopterin. nih.gov This intermediate must be regenerated. The primary regeneration pathway involves the enzyme dihydropteridine reductase (DHPR), which uses NADH to reduce the quinonoid form back to the active tetrahydrobiopterin. researchgate.net
An alternative or "salvage" pathway can also produce tetrahydropterins. mdpi.com In this pathway, oxidized pterins like sepiapterin can be converted to 7,8-dihydrobiopterin, which is then reduced to 5,6,7,8-tetrahydrobiopterin by the enzyme dihydrofolate reductase (DHFR). mdpi.com This pathway may be particularly important in peripheral tissues. portlandpress.com The conversion of the tetrahydro forms back to dihydro forms can also occur non-enzymatically through oxidation. mdpi.com
Biological Roles of Other Tetrahydropteridine Derivatives
While 5,6,7,8-Tetrahydropteridine (B83983) is the parent compound, a variety of its derivatives exist in nature, each with specific and vital biological roles.
5,6,7,8-Tetrahydrobiopterin (H4B or BH4): This is the most extensively studied tetrahydropteridine derivative. nih.gov It is an indispensable cofactor for several key enzymes:
Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase all require H4B to convert their respective amino acid substrates into precursors for neurotransmitters like dopamine (B1211576), serotonin, and melanin. cinz.nznih.gov
Nitric Oxide Synthases (NOS): All three isoforms of NOS depend on H4B to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. mdpi.comportlandpress.com
Alkylglycerol Monooxygenase (AGMO): This enzyme, which is involved in the metabolism of ether lipids, also uses H4B as a cofactor. portlandpress.com
Tetrahydromethanopterin (H4MPT): Found in methanogenic archaea, this derivative is structurally distinct but functionally analogous to tetrahydrofolate. It acts as a carrier of one-carbon units during the process of converting CO2 into methane, a central step in the energy metabolism of these organisms. nih.gov
Tetrahydrocyanopterin: This pterin is found in cyanobacteria in concentrations comparable to chlorophyll. nih.gov Its fully reduced 5,6,7,8-tetrahydrocyanopterin form is predominant, suggesting a significant role in the metabolic processes of these photosynthetic organisms, although its precise functions are still under investigation. nih.gov
| Derivative Name | Primary Function | Key Enzymes/Processes Involved | Organism(s) |
|---|---|---|---|
| 5,6,7,8-Tetrahydrobiopterin (H4B) | Enzymatic Cofactor cinz.nznih.gov | Aromatic Amino Acid Hydroxylases, Nitric Oxide Synthases, Alkylglycerol Monooxygenase nih.govportlandpress.com | Mammals, higher organisms portlandpress.com |
| Tetrahydromethanopterin (H4MPT) | One-Carbon Carrier nih.gov | Methanogenesis (CO2 reduction) nih.gov | Methanogenic Archaea |
| Tetrahydrocyanopterin | Metabolic Cofactor nih.gov | Likely involved in photosynthetic metabolism nih.gov | Cyanobacteria |
Comparative Biochemical Studies of 5,6,7,8-Tetrahydropteridine in Different Organisms
The presence and metabolism of 5,6,7,8-tetrahydropteridine and its derivatives vary across the biological kingdoms, highlighting its fundamental but adaptable role.
Escherichia coli and Euglena gracilis : The unsubstituted parent compound, 5,6,7,8-tetrahydropteridine, has been identified as a metabolite in these organisms, where it is believed to function as a cofactor. nih.gov
Drosophila melanogaster : The fruit fly has been a valuable model for studying pterin metabolism. Both 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin have been detected in vivo in D. melanogaster. nih.gov Studies of specific mutant strains have provided insight into the metabolic pathways. For instance, the Punch2 mutant shows reduced levels of both pteridines, while the Henna-recessive3 mutant completely lacks tetrahydropterin but has elevated levels of tetrahydrobiopterin, consistent with known biochemical lesions in the pterin synthesis pathway. nih.gov
Kinetoplastid Parasites: Comparative studies in parasites like Trypanosoma brucei, Crithidia fasciculata, and Leishmania major show a reliance on salvaging pterins from their host. These organisms display distinct preferences for different pterins. T. brucei and C. fasciculata show a growth preference for 6-biopterin, followed by its dihydro and tetrahydro forms. nih.gov In contrast, L. major has a much stronger preference for the already reduced forms (tetrahydrobiopterin and dihydrobiopterin) over oxidized forms. nih.gov In all cases, the salvaged pterins are metabolized to their tetrahydro forms inside the parasite. nih.gov
| Organism | Pteridine(s) Detected/Studied | Key Biochemical Finding |
|---|---|---|
| Escherichia coli | 5,6,7,8-Tetrahydropteridine | Identified as a metabolite and cofactor. nih.gov |
| Euglena gracilis | 5,6,7,8-Tetrahydropteridine | Reported as a natural product. nih.gov |
| Drosophila melanogaster | 5,6,7,8-Tetrahydropterin, 5,6,7,8-Tetrahydrobiopterin | Detected in vivo; levels are altered in specific genetic mutants, confirming metabolic pathways. nih.gov |
| Leishmania major | Various pterins | Shows a strong growth preference for reduced pterins (tetrahydro- and dihydrobiopterin) over oxidized forms. nih.gov |
| Trypanosoma brucei | Various pterins | Metabolizes various pterins to their tetrahydro-forms, with a preference for 6-biopterin. nih.gov |
Structural and Functional Analysis of 5,6,7,8-Tetrahydropteridine Analogues and Derivatives
Modifying the basic 5,6,7,8-tetrahydropteridine structure has profound effects on its chemical properties and biological function. Such analogues are crucial tools for studying enzyme mechanisms and for drug development.
4-Amino-Tetrahydropterin: Quantum chemical computations reveal that replacing the 4-oxo group of the pterin ring with an amino group causes a dramatic change in the distribution of electronic charge. researchgate.net This structural change turns the compound into a potent inhibitor of nitric oxide synthase (NOS). The altered electronic properties are thought to interfere with the interaction between the pterin cofactor and the heme group in the enzyme's active site. researchgate.net
6-Substituted Derivatives: The substituent at the 6-position is a key determinant of function.
6-Carboxy-5,6,7,8-tetrahydropterin: In bacteria, a homolog of the mammalian 6-pyruvoyltetrahydropterin synthase catalyzes the formation of this carboxylated pterin from 7,8-dihydroneopterin triphosphate. nih.gov Structural studies show that although the enzyme's active site is nearly identical to its mammalian counterpart, the presence of a specific His/Asp dyad in the bacterial enzyme is responsible for this different catalytic outcome. nih.gov
6,7-Dimethyl-5,6,7,8-tetrahydropteridine: This synthetic derivative, with methyl groups at the 6 and 7 positions, serves as a research chemical for biochemical studies. Pteridine derivatives with this core structure have been investigated for their potential anticancer properties, showing cytotoxicity against various cancer cell lines.
6-Aminomethyl-5,6,7,8-tetrahydropterin: This analogue has been synthesized for biochemical evaluation. researchgate.net Its stability and oxidation behavior are influenced by the buffer conditions, proceeding with significant side-chain loss in Tris buffer but not in phosphate (B84403) buffer. researchgate.net
Medicinal Chemistry Scaffolds: The 5,6,7,8-tetrahydropteridine core is being explored as a scaffold in medicinal chemistry. Recently, it was identified as a promising structure for developing novel anti-inflammatory compounds that target the NLRP3 inflammasome, a key component in many inflammatory diseases. nih.gov
| Analogue/Derivative | Key Structural Modification | Functional Implication |
|---|---|---|
| 4-Amino-Tetrahydropterin | Replacement of 4-oxo group with an amino group. researchgate.net | Potent inhibitor of Nitric Oxide Synthase (NOS) due to altered electronic properties. researchgate.net |
| 6-Carboxy-5,6,7,8-tetrahydropterin | Carboxyl group at C6 position. nih.gov | Product of a bacterial enzyme pathway, demonstrating catalytic divergence from mammalian enzymes. nih.gov |
| 6,7-Dimethyl-5,6,7,8-tetrahydropteridine | Methyl groups at C6 and C7 positions. | Serves as a research tool; derivatives show potential anticancer activity. |
| 6-Aminomethyl-5,6,7,8-tetrahydropterin | Aminomethyl group at C6 position. researchgate.net | Synthetic analogue for biochemical studies with pH-dependent stability. researchgate.net |
Advanced Methodologies in 5,6,7,8 Tetrahydropteridine Research
Analytical Techniques for Quantitative and Qualitative Determination of 5,6,7,8-Tetrahydropteridine (B83983)
Accurate measurement of 5,6,7,8-tetrahydropteridine and other pterins in biological samples is crucial for understanding their physiological roles and diagnosing related metabolic disorders. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods and tandem mass spectrometry are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pteridines. nih.gov The separation is typically achieved using reversed-phase columns. nih.gov To enhance sensitivity and selectivity, HPLC is often paired with electrochemical or fluorimetric detectors. nih.govnih.gov
Electrochemical detection (ECD) is highly sensitive for compounds that can be oxidized or reduced. mdpi.com 5,6,7,8-tetrahydropteridine is electroactive and can be directly detected, offering a method with low limits of detection. nih.govnih.gov This technique has been successfully used to demonstrate the presence of 5,6,7,8-tetrahydropteridine in various biological samples. nih.gov
Fluorimetric detection offers another sensitive approach. While 5,6,7,8-tetrahydropteridine itself is not naturally fluorescent, it can be oxidized to a fluorescent species. nih.gov This post-column derivatization allows for the indirect but highly sensitive measurement of the compound. nih.govnih.gov This method is particularly useful for determining the activity of enzymes involved in tetrahydrobiopterin (B1682763) biosynthesis. nih.gov A key advantage of combining these detection methods is the ability to simultaneously measure both the reduced, non-fluorescent forms and the oxidized, fluorescent forms of pteridines. nih.gov
| Detection Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Electrochemical Detection (ECD) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity for electroactive compounds like 5,6,7,8-tetrahydropteridine. nih.govnih.gov | Susceptible to interference from other electroactive compounds in the sample matrix. |
| Fluorimetric Detection (FLD) | Measures the fluorescence emitted by the analyte after excitation with light of a specific wavelength. mdpi.com | High sensitivity and selectivity. mdpi.com Can be used for indirect measurement after post-column oxidation. nih.gov | Requires the analyte to be fluorescent or to be converted into a fluorescent derivative. nih.gov |
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a powerful tool for comprehensive pterin (B48896) profiling. nih.govmdpi.com This technique offers exceptional sensitivity and specificity, allowing for the simultaneous quantification of multiple pteridines and their isomers in complex biological matrices like urine. nih.gov The method involves separating the pterins by LC, followed by their ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions, highly selective and accurate quantification can be achieved. nih.gov LC-MS/MS methods have been developed for the analysis of a wide range of pterins, providing valuable data for the diagnosis and monitoring of diseases related to pterin metabolism. nih.gov
Isotopic Labeling and Tracing Studies in Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.govnih.gov By introducing atoms with a non-standard number of neutrons (stable isotopes like ¹³C, ¹⁵N, or ²H) into a precursor molecule, researchers can follow the incorporation of these labels into downstream metabolites. nih.govnih.gov This approach is invaluable for elucidating biosynthetic pathways and quantifying the flux of metabolites through different metabolic routes. biorxiv.org
In the context of 5,6,7,8-tetrahydropteridine research, isotopic labeling can be employed to study its biosynthesis and degradation. For instance, by feeding cells with isotopically labeled guanosine (B1672433) triphosphate (GTP), the primary precursor for de novo pteridine (B1203161) biosynthesis, the flow of carbon and nitrogen atoms into the pteridine ring system can be tracked. nih.gov Subsequent analysis of the isotopic enrichment in 5,6,7,8-tetrahydropteridine and its metabolites using mass spectrometry or NMR spectroscopy provides quantitative data on the rates of synthesis and turnover. nih.gov These studies offer critical insights into the regulation of pteridine metabolism under various physiological and pathological conditions.
Molecular Cloning and Recombinant Expression for Enzyme Studies
Understanding the function of enzymes involved in 5,6,7,8-tetrahydropteridine metabolism necessitates the availability of pure, active protein. Molecular cloning and recombinant expression are fundamental techniques to achieve this. nih.gov This process involves isolating the gene encoding the enzyme of interest, such as sepiapterin (B94604) reductase or dihydropteridine reductase, and inserting it into an expression vector. nih.govnih.gov This vector is then introduced into a host organism, typically E. coli, which is induced to produce large quantities of the recombinant enzyme. nih.gov
The expressed protein can then be purified to homogeneity using various chromatographic techniques. asm.org This availability of purified recombinant enzymes is a prerequisite for detailed biochemical characterization, including kinetic analysis, structural studies, and inhibitor screening. asm.orgpnas.org For example, the expression of sepiapterin reductase in bacterial cells has been instrumental in confirming the complete inactivity of mutant forms of the enzyme found in patients with sepiapterin reductase deficiency. nih.gov
Site-Directed Mutagenesis and Enzyme Engineering for Mechanistic Insights
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. wikipedia.org This, in turn, results in specific amino acid substitutions in the corresponding protein. wikipedia.org By systematically replacing amino acids in the active site or other important regions of an enzyme, researchers can probe the role of individual residues in substrate binding, catalysis, and protein stability. researchgate.netacs.org
This approach has been applied to enzymes in the pteridine pathway, such as dihydropteridine reductase, to understand their structure-function relationships. nih.govresearchgate.net For example, mutations in the gene for dihydropteridine reductase have been identified in patients with tetrahydrobiopterin deficiency, and site-directed mutagenesis can be used to create these specific mutations in the lab to study their effects on enzyme activity. nih.gov Furthermore, comparing the kinetic properties of the wild-type enzyme with those of the mutant versions provides deep mechanistic insights into how these enzymes function. nih.gov
In Vitro Enzyme Activity Assays and Kinetic Characterization
In vitro enzyme activity assays are essential for characterizing the catalytic properties of enzymes involved in 5,6,7,8-tetrahydropteridine metabolism. nih.gov These assays measure the rate of the enzymatic reaction under controlled conditions, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org
A common method for assaying pteridine reductases, for example, is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. pnas.orgnih.gov By measuring the initial reaction rates at varying substrate concentrations, a saturation curve can be generated, from which Km and Vmax can be calculated. libretexts.orgnih.gov These kinetic parameters provide valuable information about the enzyme's affinity for its substrates and its catalytic efficiency. libretexts.org Such assays are also crucial for screening potential enzyme inhibitors, which can be valuable as research tools or as potential therapeutic agents. pnas.orgnih.gov For instance, in vitro inhibition assays have been used to identify potent inhibitors of pteridine reductase from parasitic organisms. pnas.org
| Parameter | Definition | Significance in 5,6,7,8-Tetrahydropteridine Research |
|---|---|---|
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. libretexts.org | Indicates the affinity of an enzyme for its pteridine substrate; a lower Km suggests a higher affinity. libretexts.org |
| Maximum Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org | Reflects the catalytic efficiency of the enzyme in processing its pteridine substrate. |
| Inhibitory Constant (Ki) | A measure of the potency of an inhibitor. | Used to characterize compounds that block the activity of enzymes in the pteridine pathway. pnas.org |
Cellular and Animal Models for Investigating 5,6,7,8-Tetrahydropteridine Metabolism and Function
The study of 5,6,7,8-tetrahydropteridine and its derivatives, such as tetrahydrobiopterin (BH4), relies heavily on various cellular and animal models to elucidate their complex roles in metabolic pathways and physiological functions. These models are instrumental in understanding the synthesis, regeneration, and function of these compounds as essential cofactors for several key enzymes.
Cellular Models in 5,6,7,8-Tetrahydropteridine Research
In vitro studies using cultured cells provide a controlled environment to investigate the molecular mechanisms involving 5,6,7,8-tetrahydropteridine. Murine endothelial cells are a key model for studying the role of tetrahydrobiopterin in endothelial nitric oxide synthase (eNOS) function. Research has shown that in these cells, exposure to high glucose levels does not affect the total biopterin (B10759762) pool but leads to an increase in the oxidized form, 7,8-dihydrobiopterin (BH2). nih.govwestminster.ac.uk This shift in the ratio of BH4 to BH2 is critical, as it is associated with diminished nitric oxide (NO) activity and an increase in superoxide (B77818) production by eNOS, a phenomenon known as eNOS uncoupling. nih.govwestminster.ac.uk Supplementation with BH4 in these cells demonstrated that NO bioactivity correlates with the intracellular BH4:BH2 ratio rather than the absolute levels of BH4. nih.govwestminster.ac.uk
Another widely used cellular model is the RAW264.7 murine macrophage cell line. nih.gov Studies on these cells have revealed that extracellular tetrahydropteridines can inhibit the formation of nitric oxide. nih.gov This effect is not due to direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme but rather a downregulation of its expression. nih.gov Furthermore, tetrahydropteridines were found to impair the expression of tumor necrosis factor-alpha and induce apoptosis in these activated macrophages. nih.gov These effects were linked to the generation of hydrogen peroxide in the culture medium during the autoxidation of the tetrahydropteridines. nih.gov
The following table summarizes key findings from cellular models used in 5,6,7,8-tetrahydropteridine research:
Animal Models in 5,6,7,8-Tetrahydropteridine Research
Animal models are indispensable for studying the systemic effects and in vivo relevance of 5,6,7,8-tetrahydropteridine metabolism and function. The Zucker diabetic fatty (ZDF) rat is a well-established model of type 2 diabetes used to investigate hyperglycemia-associated oxidation of BH4. nih.gov In these rats, the diminished ratio of BH4 to BH2 recapitulates the findings from cellular models, confirming this as a molecular trigger for NO insufficiency in diabetes. nih.govwestminster.ac.uk
Wistar rats have been utilized to study the effects of (6R)-5,6,7,8-tetrahydro-L-biopterin on the hypothalamo-neurohypophysial system, providing insights into its role in neurohypophysial function. nih.gov Furthermore, rat models have been instrumental in demonstrating the in vivo efficacy of tetrahydropteridine analogues. For example, 4-amino-tetrahydrobiopterin has been shown to prolong allograft survival and rescue rats from septic shock. nih.gov In studies using rat aortic rings, a synthetic analogue, 6-acetyl-7,7-dimethyl-7,8-dihydropterin, was found to restore nitric oxide production after the inhibition of endogenous tetrahydrobiopterin biosynthesis. nih.gov
Genetically engineered mouse models (GEMMs) have become increasingly powerful tools in drug discovery and for studying the function of specific genes involved in 5,6,7,8-tetrahydropteridine metabolism. researchgate.netbiomolther.orgnih.gov These models allow for the targeted deletion or modification of genes, providing a deeper understanding of their physiological roles. nih.gov For instance, GEMMs can be used to mimic human diseases and investigate the therapeutic potential of modulating tetrahydropteridine pathways. biomolther.orgresearchgate.net The use of inducible transgenic models further allows for temporal and spatial control of gene expression, offering more sophisticated insights into the dynamic regulation of 5,6,7,8-tetrahydropteridine-dependent processes. nih.gov
The fruit fly, Drosophila melanogaster, has also served as a valuable model organism. The presence of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin has been demonstrated in this species. nih.gov Studies on specific mutant strains, such as Punch2 and Henna-recessive3, have provided insights into the genetic regulation of pteridine levels. nih.gov For example, the Henna-recessive3 mutant completely lacks tetrahydropterin (B86495) while exhibiting increased levels of tetrahydrobiopterin, consistent with known biochemical lesions. nih.gov
The following table summarizes key findings from animal models used in 5,6,7,8-tetrahydropteridine research:
Emerging Research Perspectives on 5,6,7,8 Tetrahydropteridine
Non-Cofactorial Roles of 5,6,7,8-Tetrahydropteridine (B83983)
While the primary recognized function of 5,6,7,8-tetrahydropteridine, particularly in the form of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is its essential cofactor activity for aromatic amino acid hydroxylases and nitric oxide synthases, a growing body of evidence suggests that it possesses significant biological roles independent of this function. nih.gov These non-cofactorial roles are diverse and underscore the compound's broader importance in cellular homeostasis and cytoprotection.
Research indicates that BH4 is integral to pathways that support cellular energy generation and enhance antioxidant defenses, thereby protecting cells against various stressors. nih.gov It has been shown to shield cells from sustained inflammation, a key pathological process in numerous chronic diseases. nih.gov This suggests that 5,6,7,8-tetrahydropteridine is not merely a passive participant in enzymatic reactions but an active contributor to cellular resilience. The intracellular levels of BH4 are meticulously regulated through a complex interplay of de novo synthesis, recycling, and salvage pathways, ensuring its availability for these protective functions. nih.gov This tight regulation points to its status as a vital component of a cytoprotective system.
Furthermore, BH4 has been observed to influence the structural integrity of its partner enzymes. For nitric oxide synthase (NOS), BH4 is crucial for maintaining the dimeric structure of the enzyme, which is essential for its proper function. nih.gov It also protects the enzyme against proteolytic degradation and enhances the binding of the substrate, L-arginine. nih.gov When BH4 levels are depleted, as can occur under conditions of oxidative stress, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of nitric oxide. nih.govnih.gov This dual role in both catalytic activity and structural stabilization highlights a non-cofactorial function that is critical for preventing cellular damage.
5,6,7,8-Tetrahydropteridine as a Radical-Trapping Antioxidant
The chemical structure of 5,6,7,8-tetrahydropteridine, with its reduced pterin (B48896) ring system, inherently suggests a capacity to participate in redox reactions. Research into related pteridine (B1203161) compounds has provided evidence for their ability to act as direct radical-scavenging antioxidants. While direct studies on 5,6,7,8-tetrahydropteridine hydrochloride are emerging, the antioxidant properties of structurally similar molecules offer a strong basis for its potential in this regard.
Studies on various dihydropyridine (B1217469) and tetrahydropyridine (B1245486) derivatives have demonstrated significant antioxidant and free radical scavenging activities. researchgate.netgavinpublishers.com These compounds have shown the ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to inhibit lipid peroxidation. researchgate.netgavinpublishers.com For instance, certain 8-oxo derivatives of xanthines have been found to be potent scavengers of both hydroxyl and peroxyl radicals, in some cases exceeding the efficacy of the natural antioxidant, uric acid. nih.gov
| Compound Class | Radical Scavenged | Assay Method | Observed Effect | Reference |
|---|---|---|---|---|
| 8-Oxo Xanthine Derivatives | Hydroxyl and Peroxyl Radicals | In vitro chemical assays | Efficient scavenging, comparable or superior to uric acid. | nih.gov |
| 1,4-Dihydropyridine Derivatives | DPPH Radical | DPPH assay | Concentration-dependent radical scavenging activity. | gavinpublishers.com |
| Dihydrochalcones | DPPH•, ABTS•+, •O2− | Multiple in vitro assays | Effective radical scavenging through electron and hydrogen atom transfer. | mdpi.com |
Interaction of 5,6,7,8-Tetrahydropteridine with Mitochondrial Function
Mitochondria, the primary sites of cellular energy production, are central to cellular metabolism and are also a major source of endogenous reactive oxygen species. nih.govembopress.org The mitochondrial respiratory chain, a series of protein complexes embedded in the inner mitochondrial membrane, is responsible for generating the proton gradient that drives ATP synthesis. nih.govresearchgate.net Emerging evidence suggests a link between the availability of 5,6,7,8-tetrahydropteridine and the proper functioning of these vital organelles.
Recent research has indicated that mitochondrial activity is dependent on the availability of BH4. nih.gov While the precise mechanisms of this interaction are still under investigation, it is hypothesized that 5,6,7,8-tetrahydropteridine may influence the mitochondrial respiratory chain in several ways. It could potentially modulate the activity of one or more of the respiratory complexes (Complex I-IV), thereby affecting the efficiency of electron transport and ATP production. nih.govembopress.orgnih.gov
Furthermore, given its potential as a radical-trapping antioxidant, 5,6,7,8-tetrahydropteridine could play a protective role within the mitochondria. By scavenging excess superoxide and other ROS generated during oxidative phosphorylation, it may help to mitigate mitochondrial oxidative stress and prevent damage to mitochondrial DNA, proteins, and lipids. nih.gov This is particularly significant as mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases and metabolic disorders. nih.gov The potential for 5,6,7,8-tetrahydropteridine to support mitochondrial function represents a promising avenue for future research.
5,6,7,8-Tetrahydropteridine as a Pharmacological Chaperone for Enzyme Stabilization in Research Models
A significant area of emerging research is the role of 5,6,7,8-tetrahydropteridine, specifically BH4, as a pharmacological chaperone. Pharmacological chaperones are small molecules that can bind to and stabilize mutant proteins, promoting their correct folding and preventing their premature degradation by the cellular quality control systems. uib.no This can lead to an increase in the cellular levels of the mutant protein and a partial restoration of its function.
This chaperone activity has been extensively studied in the context of phenylketonuria (PKU), a genetic disorder caused by mutations in the gene encoding phenylalanine hydroxylase (PAH). uzh.chnih.gov Many PKU-causing mutations result in misfolded and unstable PAH proteins. uzh.ch It has been demonstrated that supplementation with BH4 can act as a pharmacological chaperone for certain mutant forms of PAH. nih.govnih.govmdpi.com By binding to the mutant enzyme, BH4 stabilizes its structure, leading to increased PAH activity and a reduction in the toxic accumulation of phenylalanine. nih.govnih.gov
Similar stabilizing effects of BH4 have been observed for tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. researchgate.netnih.gov In research models of TH deficiency, a neurological disorder caused by mutations in the TH gene, BH4 treatment has been shown to increase the stability and function of mutant TH proteins. nih.govuib.no This chaperone effect is distinct from its role as a cofactor and represents a novel therapeutic strategy for genetic diseases caused by protein misfolding.
| Enzyme | Disease Model | Observed Effect of BH4 | Mechanism | Reference |
|---|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | Phenylketonuria (PKU) | Increased PAH protein levels and activity; reduced plasma phenylalanine. | Stabilization of mutant PAH protein, preventing degradation. | uzh.chnih.govnih.gov |
| Tyrosine Hydroxylase (TH) | Tyrosine Hydroxylase Deficiency (THD) | Increased TH protein stability and function; improved motor function in mouse models. | Stabilization of mutant TH protein, leading to rescued enzyme activity. | researchgate.netnih.gov |
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydropteridine hydrochloride, and how is its purity validated?
The compound is synthesized via reductive methods, such as catalytic hydrogenation of pteridine derivatives. A classic approach involves the reduction of 2,4,6,7-tetrahydropteridine under controlled conditions . Purity validation typically employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as noted in analytical certificates (COA) . Structural confirmation is achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with SMILES strings and InChI keys providing additional verification .
Q. How should researchers handle and store this compound to maintain stability?
The compound is hygroscopic and sensitive to oxidation. Storage at -20°C in airtight, light-protected containers under inert atmospheres is recommended . For experimental use, dissolve in deoxygenated water (19.6–20.4 mg/mL) to minimize degradation . Handling requires gloveboxes or nitrogen-purged environments to prevent oxidation to dihydropteridine derivatives .
Q. What are the primary biochemical applications of this compound in model systems?
It serves as a cofactor for enzymes like phenylalanine hydroxylase (PAH, EC 1.14.16.1) and tyrosine hydroxylase, which are critical in amino acid metabolism and neurotransmitter synthesis . In vitro, it is used to reconstitute enzymatic activity in assays requiring tetrahydropteridine-dependent monooxygenases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity measurements involving this compound?
Contradictions often arise from variability in cofactor stability or assay conditions. For example, PAH activity assays require strict anaerobic preparation of the cofactor to prevent auto-oxidation . Parallel controls using stabilized derivatives (e.g., 6,7-dimethyl-5,6,7,8-tetrahydropteridine) can isolate cofactor-specific effects . Kinetic parameters (e.g., Km) should be validated under standardized pH and temperature conditions .
Q. What experimental strategies mitigate the compound’s instability in long-term enzymatic assays?
- Redox buffering : Include reducing agents like dithiothreitol (DTT) or NADPH to regenerate the reduced form .
- Anaerobic chambers : Conduct assays in oxygen-free environments to slow oxidation .
- Real-time monitoring : Use spectrophotometric methods (e.g., absorbance at 340 nm) to track cofactor depletion .
Q. How does this compound interact with folylpolyglutamate synthetase (FPGS), and what are the implications for antifolate drug studies?
FPGS catalyzes folylpolyglutamate formation, and the compound’s structural similarity to tetrahydrofolate allows it to act as a competitive inhibitor. Researchers employ radiolabeled assays (e.g., <sup>3</sup>H-glutamate incorporation) to study inhibition kinetics, with results informing antifolate drug design . Contradictory data may arise from differences in enzyme sources (e.g., rat liver vs. human recombinant FPGS) .
Q. What role does this compound play in modeling tetrahydrobiopterin (BH4) deficiency disorders?
BH4 deficiency causes hyperphenylalaninemia and neurotransmitter imbalances. In cellular models, this compound is used to bypass defects in dihydropteridine reductase (EC 1.5.1.34), restoring monooxygenase activity . Dose-response studies in knockout mice require careful titration to avoid off-target effects on redox pathways .
Methodological Challenges and Data Analysis
Q. What are the limitations of using synthetic 5,6,7,8-Tetrahydropteridine derivatives in enzyme kinetic studies?
Derivatives like 6,7-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride may alter enzyme binding kinetics due to steric effects . Researchers must compare kcat/Km values between natural and synthetic cofactors to assess functional equivalence .
Q. How can researchers optimize protocols for crystallizing tetrahydropteridine-dependent enzymes with bound cofactors?
Co-crystallization requires saturating cofactor concentrations (≥10 mM) and cryoprotection with glycerol or polyethylene glycol. X-ray diffraction studies of PAH co-crystallized with the compound reveal conformational changes during catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
